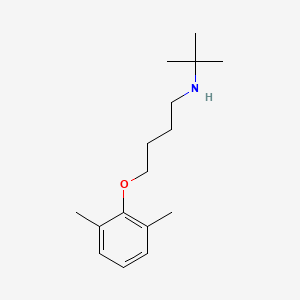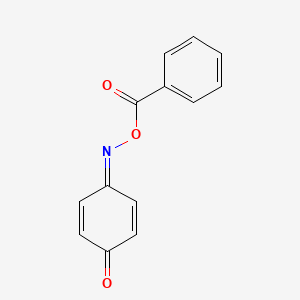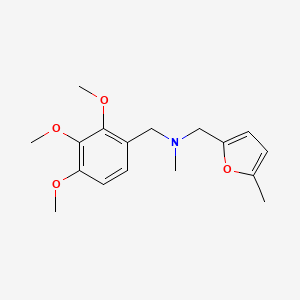
N-(tert-butyl)-4-(2,6-dimethylphenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(2,6-dimethylphenoxy)-1-butanamine, commonly known as DMBA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMBA is a member of the phenethylamine class of compounds and is structurally similar to other compounds such as amphetamines and phenylethylamines.
Wirkmechanismus
The exact mechanism of action of DMBA is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter concentration is believed to be responsible for the effects of DMBA on the central nervous system.
Biochemical and Physiological Effects:
DMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased alertness and focus. It has also been shown to increase heart rate and blood pressure, which can be beneficial in certain situations but can also be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-understood mechanism of action. However, it also has several limitations. It can be difficult to control the dose of DMBA, and it can have unpredictable effects on different individuals. Additionally, the long-term effects of DMBA on the brain and body are not well understood, which limits its potential use in certain types of research.
Zukünftige Richtungen
There are several future directions for research on DMBA. One area of interest is the potential use of DMBA in the treatment of ADHD and depression. Another area of interest is the study of the long-term effects of DMBA on the brain and body. Additionally, there is potential for the development of new compounds based on the structure of DMBA that may have improved efficacy and fewer side effects. Overall, DMBA is a promising compound for use in scientific research, and further study is needed to fully understand its potential applications.
Synthesemethoden
DMBA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenol with tert-butylamine and butyl bromide. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium carbonate. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DMBA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including increasing the release of dopamine and norepinephrine. These effects make DMBA a promising candidate for the study of conditions such as attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(2,6-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-9-8-10-14(2)15(13)18-12-7-6-11-17-16(3,4)5/h8-10,17H,6-7,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBQVORGQMHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2,6-dimethylphenoxy)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3-{3'-[(dimethylamino)carbonyl]-3-biphenylyl}-1H-pyrazol-1-yl)acetate](/img/structure/B4956986.png)
![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)


![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B4957009.png)
![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)

![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)

![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)